molecular formula C3H3ClN4O2 B14697409 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole CAS No. 31123-18-9

5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B14697409
CAS No.: 31123-18-9
M. Wt: 162.53 g/mol
InChI Key: PEOYFCZHWMZUAG-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound containing chlorine, methyl, and nitro functional groups. It is relatively stable and not sensitive to light or heat. This compound is part of the 1,2,4-triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole typically starts with 1,2,4-triaminomethane. The process involves a chlorination reaction followed by an aromatic cyclization reaction to form the triazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

5-chloro-1-methyl-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O2/c1-7-2(4)5-3(6-7)8(9)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOYFCZHWMZUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498178
Record name 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31123-18-9
Record name 5-Chloro-1-methyl-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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